
4'-Prop-1-ynyl-biphenyl-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Prop-1-ynyl-biphenyl-2-ylamine (4-PBP2Y) is a synthetic compound that has been used in research laboratories for a variety of applications. 4-PBP2Y is a phenylalkylamine derivative with a unique structure that enables it to bind to a range of receptors in the body. This makes it an attractive compound for research into a variety of physiological processes.
科学的研究の応用
4'-Prop-1-ynyl-biphenyl-2-ylamine has been used in a variety of scientific research applications, including studies of its pharmacological properties, its ability to bind to various receptors, and its potential to be used as a drug target. Studies have shown that 4'-Prop-1-ynyl-biphenyl-2-ylamine is an agonist at certain receptors, including the α7 nicotinic acetylcholine receptor, and can modulate the activity of these receptors. It has also been shown to bind to the dopamine D2 receptor and to have some antinociceptive properties. In addition, 4'-Prop-1-ynyl-biphenyl-2-ylamine has been used in studies of its potential as a drug target for the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
作用機序
4'-Prop-1-ynyl-biphenyl-2-ylamine binds to a variety of receptors in the body. It has been shown to bind to the α7 nicotinic acetylcholine receptor, the dopamine D2 receptor, and the serotonin 5-HT3 receptor. It is thought to act as an agonist at these receptors, meaning that it increases the activity of the receptor. It is also thought to act as an antagonist at other receptors, meaning that it decreases the activity of the receptor.
Biochemical and Physiological Effects
4'-Prop-1-ynyl-biphenyl-2-ylamine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4'-Prop-1-ynyl-biphenyl-2-ylamine can modulate the activity of certain receptors, including the α7 nicotinic acetylcholine receptor, the dopamine D2 receptor, and the serotonin 5-HT3 receptor. It has also been shown to have antinociceptive properties and to be an agonist at certain receptors. In addition, 4'-Prop-1-ynyl-biphenyl-2-ylamine has been shown to have neuroprotective properties and to be an antioxidant.
実験室実験の利点と制限
4'-Prop-1-ynyl-biphenyl-2-ylamine has several advantages for use in laboratory experiments. It is a synthetic compound, which makes it easier to obtain than natural compounds. It is also a relatively stable compound, which makes it easier to store and handle. Additionally, 4'-Prop-1-ynyl-biphenyl-2-ylamine is a relatively small molecule, which makes it easier to study in the laboratory. However, there are some limitations to using 4'-Prop-1-ynyl-biphenyl-2-ylamine in laboratory experiments. It is not a naturally occurring compound, which limits its potential applications. Additionally, it is a relatively new compound and its mechanism of action is not yet fully understood, which can make it difficult to study in the laboratory.
将来の方向性
There are a number of potential future directions for 4'-Prop-1-ynyl-biphenyl-2-ylamine research. It could be used in further studies of its pharmacological properties, its ability to bind to various receptors, and its potential as a drug target for the treatment of various diseases. It could also be used to study its potential as an antioxidant and its ability to modulate the activity of certain receptors. Additionally, 4'-Prop-1-ynyl-biphenyl-2-ylamine could be used in studies of its potential as a neuroprotective agent and its ability to act as an agonist at certain receptors. Finally, 4'-Prop-1-ynyl-biphenyl-2-ylamine could be used in studies of its potential to be used in drug development and its potential to be used as a therapeutic agent.
合成法
4'-Prop-1-ynyl-biphenyl-2-ylamine can be synthesized via a two-step synthesis process. The first step involves the reaction of 4-bromo-2-chlorobiphenyl with ethynylmagnesium bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-prop-1-ynyl-biphenyl-2-ylamine. The second step involves the reaction of 4-prop-1-ynyl-biphenyl-2-ylamine with an aldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-prop-1-ynyl-biphenyl-2-ylamine.
特性
IUPAC Name |
2-(4-prop-1-ynylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h3-4,6-11H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWOPORKRHETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Prop-1-ynyl-biphenyl-2-ylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




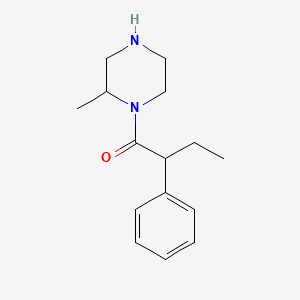
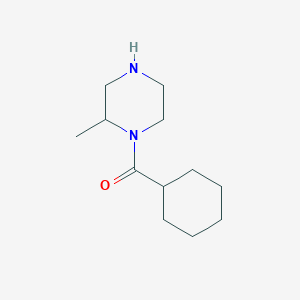
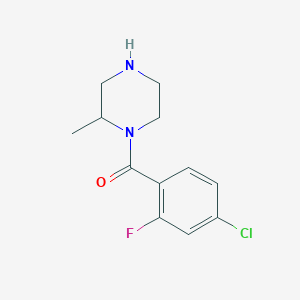
![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)
![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)

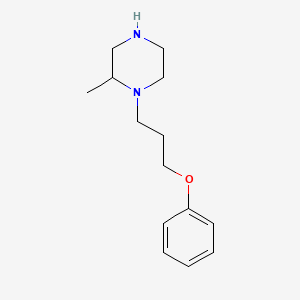
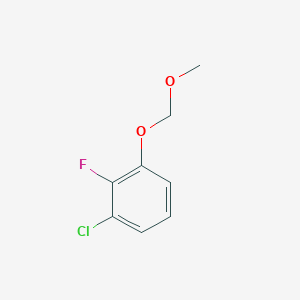
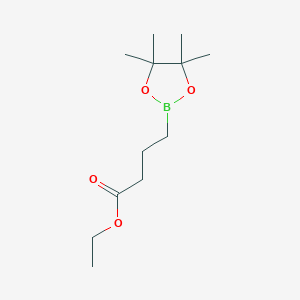
![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)